Bromoacetamido-PEG8-t-butyl ester
Overview
Description
Bromoacetamido-PEG8-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications . The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG8-t-butyl ester typically involves the reaction of a PEG derivative with bromoacetic acid and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bromoacetamido-PEG8-t-butyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group . It can also participate in deprotection reactions under acidic conditions to remove the t-butyl group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products:
Scientific Research Applications
Chemistry: Bromoacetamido-PEG8-t-butyl ester is used as a linker in the synthesis of complex molecules and polymers. Its hydrophilic nature and reactivity make it suitable for various chemical modifications .
Biology: In biological research, this compound is used for the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability . It is also employed in the development of drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetic properties of therapeutic agents .
Medicine: this compound is used in the formulation of drug conjugates and targeted therapies. Its ability to modify biomolecules and improve their solubility makes it valuable in the development of advanced medical treatments .
Industry: In industrial applications, this compound is used in the production of specialty polymers and materials. Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG8-t-butyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile . This reaction allows for the modification of various molecules, enhancing their properties and functionality. The t-butyl group can be removed under acidic conditions, exposing a carboxyl group that can further react with other molecules .
Comparison with Similar Compounds
- Bromoacetamido-PEG4-t-butyl ester
- Bromoacetamido-PEG6-t-butyl ester
- Bromoacetamido-PEG12-t-butyl ester
Comparison: Bromoacetamido-PEG8-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity . Compared to shorter PEG derivatives, it offers better solubility and flexibility, while longer PEG derivatives may have reduced reactivity and increased steric hindrance .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCFBGOCYWQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48BrNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115930 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-16-0 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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